molecular formula C20H18N4O5S B5512274 N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide

N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide

Cat. No. B5512274
M. Wt: 426.4 g/mol
InChI Key: VDVRWWNRWDKOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazolinone derivatives are known for their broad spectrum of biological activities and are frequently explored for their potential therapeutic applications. The compound is structurally related to quinazolinones, indicating its synthesis and analysis might offer valuable insights into its chemical behavior and potential applications.

Synthesis Analysis

The oxidative synthesis of quinazolinones often involves zinc-catalyzed transformations of 2-aminobenzamide or 2-aminobenzenesulfonamide with benzyl alcohols or aldehydes to yield various quinazolinones under catalyst-free conditions in water media, which result in good yields (Sharif et al., 2014). Similarly, base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides yields advanced intermediates towards the synthesis of nitrogenous heterocycles, including quinazolines (Kisseljova et al., 2014).

Molecular Structure Analysis

The molecular structure of quinazolin-4-yl-aminobenzenesulfonamide derivatives has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, HRMS, and elemental analysis. Crystal structures resolved by X-ray diffraction studies reveal intricate details about intramolecular interactions (Kumar et al., 2018).

Chemical Reactions and Properties

The reactivity of quinazolinone derivatives with different chemical agents leads to a variety of products, showcasing the compound's versatile chemistry. For example, N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide yields pyrrolobenzothiadiazepine precursors, highlighting the potential for creating diverse chemical structures from quinazolinone bases (Hamasharif et al., 2017).

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Studies could be conducted to investigate its potential antimicrobial, anticancer, or anti-inflammatory effects . Additionally, research could be done to optimize its synthesis and explore its reactivity .

properties

IUPAC Name

1-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-4-6-14(7-5-12)30(27,28)24-20(26)23-19-21-11-15-16(22-19)9-13(10-17(15)25)18-3-2-8-29-18/h2-8,11,13H,9-10H2,1H3,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVRWWNRWDKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide

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